molecular formula C12H17N3O B8021819 N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide

N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide

Cat. No.: B8021819
M. Wt: 219.28 g/mol
InChI Key: PZGCJDHYJWCUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a piperidin-3-yl substituent at the 6-position of the pyridine ring and a methyl group on the carboxamide nitrogen. The compound’s modular structure allows for derivatization, making it a scaffold of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGCJDHYJWCUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with diverse functionalities.

2. Biology

  • Receptor Binding Studies : N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide has been employed in studies focusing on receptor interactions, particularly neurotransmitter receptors, which are vital for understanding cognitive and mood-related pathways.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which may have implications for therapeutic interventions in diseases characterized by enzyme dysregulation.

3. Medicine

  • Therapeutic Potential : Research indicates that this compound may possess anticancer properties, demonstrating cytotoxicity against several cancer cell lines. For example, it has shown effectiveness against hypopharyngeal tumor cells by inducing apoptosis.
  • Antiparasitic Activity : In vitro studies have revealed that it significantly reduces the viability of Plasmodium falciparum, indicating potential use in malaria treatment.

Case Studies and Research Findings

Several notable studies highlight the biological activity of this compound:

  • Anticancer Activity Study :
    • A study evaluated its effects on hypopharyngeal tumor cells, reporting IC50 values ranging from 7.9 µM to 92 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
  • Antiparasitic Efficacy :
    • In assays against Plasmodium falciparum, the compound exhibited an IC50 value of 0.199 µM, showcasing potent antiparasitic activity.
Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHypopharyngeal Tumor Cells7.9 - 92
AntiparasiticPlasmodium falciparum0.199
Enzyme InhibitionVarious EnzymesVaries

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelComments
N-Methyl derivativeHighStrong receptor binding
Piperidine substitutionModerateAffects selectivity
Altered carboxamide groupLowReduced biological efficacy

Mechanism of Action

The mechanism of action of N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide and selected analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound Piperidin-3-yl (6), Methyl (amide N) C₁₂H₁₇N₃O ~245.3 Piperidine ring enhances conformational flexibility; methyl group improves metabolic stability.
6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide Pyrrolidinyl (5), Amino (6), Methyl (amide N) C₁₁H₁₆N₄O 220.3 Pyrrolidine (5-membered ring) reduces steric bulk; amino group may enhance solubility.
5-(3-bromo-5-fluorobenzamido)-N-methyl-6-(2-methylanilino)pyridine-3-carboxamide Bromo-fluorobenzamido (5), 2-methylanilino (6) C₂₁H₁₈BrFN₄O₂ 473.25 Bulky aromatic substituents increase lipophilicity; potential for improved target binding.
2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) Difluoromethyl (2), Indan-yl (amide N) C₁₉H₂₀F₂N₂O 342.4 Difluoromethyl group enhances electronegativity; indan-yl moiety improves fungicidal activity.

Key Observations :

  • Substituent Effects : Bulky groups (e.g., benzamido in ) increase molecular weight and lipophilicity, which may enhance potency but reduce aqueous solubility.
  • Electron-Withdrawing Groups : Difluoromethyl substituents (e.g., in ) improve metabolic stability and antifungal activity by altering electronic properties.
Antifungal Activity

Compounds such as 2-(difluoromethyl)-N-(indan-yl)pyridine-3-carboxamides (A.3.32–A.3.39) are potent inhibitors of fungal Complex II, with substituents like difluoromethyl and indan-yl enhancing their fungicidal efficacy . The target compound’s piperidine group may similarly modulate interactions with fungal enzymes, though specific data are needed.

Antibacterial and Antitubercular Potential

Pyridine-3-carboxamide derivatives, including those with oxime modifications (e.g., N-(2-trifluoromethylphenyl)pyridine-3-carboxamide oxime), show antibacterial activity . Additionally, analogs like Q203 (6-chloro-2-ethyl-N-[[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) are used in tuberculosis treatment, targeting F-ATP synthase .

Physicochemical Properties

  • Solubility: Pyrrolidine-containing analogs (e.g., ) likely exhibit higher aqueous solubility due to the amino group, whereas bulky substituents (e.g., ) reduce solubility.
  • Lipophilicity : Difluoromethyl and halogenated groups (e.g., ) increase logP values, enhancing membrane permeability but risking toxicity.
  • Metabolic Stability : Methylation of the amide nitrogen (common in the target compound and ) reduces susceptibility to enzymatic degradation.

Biological Activity

N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its versatile biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound has been investigated for its role as a ligand in receptor binding studies, particularly in the context of neurological disorders and cancer treatment .

Antiproliferative Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

CompoundCell LineIC50 (μM)
This compoundHeLa0.058
N-methyl derivativesA5490.035
Other pyridine derivativesMDA-MB-2310.021

These results suggest that structural modifications can enhance the antiproliferative activity of pyridine derivatives, making them promising candidates for further development in cancer therapy .

Antitubercular Activity

The compound has also shown potential as an antitubercular agent. In a study evaluating various derivatives against Mycobacterium tuberculosis, certain analogs demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for developing new treatments for tuberculosis based on this scaffold.

Case Studies

  • Receptor Binding Studies : Investigations into the binding affinity of this compound at cannabinoid receptors have revealed promising results, indicating its potential as a therapeutic agent in managing pain and inflammation .
  • Pharmacokinetic Studies : Parallel optimization studies have shown that modifications to the compound can lead to improved pharmacokinetic profiles, enhancing its efficacy and safety in vivo .

Q & A

Q. What analytical methods ensure reproducibility in quantifying this compound in biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects. Validate per ICH guidelines (precision <15%, accuracy 85–115%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.